5-(Diethylamino)-2-nitrosophenol

Iron determination Spectrophotometric reagent Nitrosophenol comparator

5-(Diethylamino)-2-nitrosophenol (nitroso-DEAP) is a substituted ortho-nitrosophenol bearing a para-diethylamino donor group, classified among dialkylarylamines. It is a yellow crystalline solid (mp 82–84 °C) with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 6358-20-9
Cat. No. B12104377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Diethylamino)-2-nitrosophenol
CAS6358-20-9
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC(=C(C=C1)N=O)O
InChIInChI=1S/C10H14N2O2/c1-3-12(4-2)8-5-6-9(11-14)10(13)7-8/h5-7,13H,3-4H2,1-2H3
InChIKeyNXYYRSJPSPRDEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Diethylamino)-2-nitrosophenol (CAS 6358-20-9): Core Properties and Sourcing Baseline


5-(Diethylamino)-2-nitrosophenol (nitroso-DEAP) is a substituted ortho-nitrosophenol bearing a para-diethylamino donor group, classified among dialkylarylamines [1]. It is a yellow crystalline solid (mp 82–84 °C) with the molecular formula C₁₀H₁₄N₂O₂ and a molecular weight of 194.23 g/mol . The compound serves dual roles as both a colorimetric chelating reagent for transition metal ions—most notably iron(II), cobalt(II), and palladium(II)—and as a key synthetic intermediate in the construction of benzophenoxazinone fluorophores, including the Nile Red dye scaffold [2][3]. Its reactivity is defined by the nitroso group ortho to the phenolic -OH, enabling stable 1:4 metal–ligand complex formation, while the diethylamino substituent modulates both the electronic absorption profile and the lipophilicity of the resulting complexes [4].

Why 5-(Diethylamino)-2-nitrosophenol Cannot Be Casually Replaced by Other Nitrosophenol Reagents


Within the ortho-nitrosophenol reagent family, the identity of the para-amino substituent (dimethylamino vs. diethylamino vs. unsubstituted) governs two procurement-critical performance axes: aqueous complex stability and organic-phase extractability. Head-to-head studies demonstrate that nitroso-DEAP forms iron(II) and cobalt complexes with markedly different stability and solubility profiles compared to its dimethylamino analog (nitroso-DMAP), directly affecting method ruggedness and detection limit in spectrophotometric assays [1]. Moreover, only the diethylamino-bearing scaffold has been validated as a precursor for near-infrared (NIR) benzophenoxazinone fluorophores such as ADPO (λₑₘ = 700 nm) and Nile Red derivatives, whereas the dimethyl analog leads to structurally distinct oxazine products with shifted emission wavelengths [2][3]. Generic substitution without accounting for these quantifiable differences risks assay failure due to complex precipitation, reduced sensitivity, or incorrect fluorophore spectral properties.

Quantitative Differentiation of 5-(Diethylamino)-2-nitrosophenol Against Its Closest Analogs


Nitroso-DEAP vs. Nitroso-DMAP for Iron(II) Spectrophotometry: Complex Stability Determines Practical Utility

When evaluated as spectrophotometric reagents for iron(II) across 25 nitroso compounds, both nitroso-DEAP and nitroso-DMAP form 1:4 (metal:ligand) complexes with very high molar absorptivities of approximately 4 × 10⁴ L mol⁻¹ cm⁻¹ at ~750 nm [1]. However, the nitroso-DEAP–iron(II) complex is explicitly reported as less stable in aqueous solution at pH 8 than the nitroso-DMAP–iron(II) complex, which remains very stable under identical conditions [1]. This stability difference renders nitroso-DMAP more suitable for direct aqueous iron determination in city and river waters, whereas nitroso-DEAP may require more tightly controlled timing or alternative solvent conditions [1]. The diethylamino group thus introduces a trade-off: enhanced organic solubility and extractability at the expense of aqueous complex longevity.

Iron determination Spectrophotometric reagent Nitrosophenol comparator

Nitroso-DEAP as the Most Sensitive Nitrosophenol Reagent for Cobalt and Iron Among 16 Candidates

In a systematic screen of sixteen synthesized nitroso compounds (nitrosophenols and nitrosonaphthols) for metal ion colorimetry, 2-nitroso-5-diethylaminophenol (nitroso-DEAP) was identified as the most sensitive reagent for both cobalt and iron(II, III) detection, achieving a detection limit of 0.06 μg/mL for these ions [1]. This sensitivity is attributed to the strong electron-donating effect of the para-diethylamino group, which elevates nitroso-DEAP's performance to a level comparable with nitrosonaphthols—compounds that are generally more sensitive than nitrosophenols as a class [1]. Other nitrosophenols lacking this strong para-electron donor substitution showed inferior detection sensitivity [1].

Cobalt detection Metal ion sensing Detection limit

Palladium(II) Extraction-Spectrophotometry: Molar Absorptivity of the Nitroso-DEAP Complex

Nitroso-DEAP reacts with palladium(II) in strongly acidic media (~2.5 M H₂SO₄) to form a red complex extractable into chloroform, enabling extraction-spectrophotometric determination of palladium [1]. The molar absorptivity of the extracted Pd(II)–nitroso-DEAP complex is reported as 4.38 × 10⁴ L mol⁻¹ cm⁻¹ at 486 nm, with few common ions interfering at concentrations of 10⁻⁴–10⁻³ M [1]. An alternative direct aqueous method reports a molar absorptivity of 2.33 × 10⁴ L mol⁻¹ cm⁻¹ at 540 nm with a reagent blank absorbance of 0.013 ± 0.002 [2]. These values establish nitroso-DEAP as a high-sensitivity palladium reagent; in comparison, the dimethyl analog nitroso-DMAP has been primarily validated for iron and cobalt but not for palladium extraction under these strongly acidic conditions.

Palladium determination Extraction spectrophotometry Molar absorptivity

Nitroso-DEAP as a Critical Intermediate for Near-Infrared Fluorophore Synthesis: ADPO and Nile Red Scaffolds

5-(Diethylamino)-2-nitrosophenol serves as the essential precursor for constructing benzophenoxazinone NIR fluorophores that cannot be accessed from the dimethylamino analog without altering the core chromophore. Treatment of nitroso-DEAP with Na₂S₂O₄ in water yields 2-amino-7-(diethylamino)-3H-phenoxazin-3-one (ADPO) in 20% isolated yield, a fluorophore exhibiting NIR emission at λₑₘ = 700 nm with a large Stokes shift (Δλ = 110 nm) in aqueous buffer [1]. In parallel, condensation of nitroso-DEAP with 1,6-dihydroxynaphthalene constructs the Nile Red ring system, which is subsequently functionalized to create water-soluble derivatives retaining fluorescence around 640 nm [2][3]. The dimethylamino analog (5-(dimethylamino)-2-nitrosophenol) instead reacts with 1-naphthaldehyde to form a Nile Blue-type dye with distinct spectral properties [4]. The diethylamino group is thus structurally encoded into the final fluorophore's emission wavelength and lipophilicity.

Near-infrared dye Fluorophore synthesis Benzophenoxazinone

Cobalt Determination in Seawater: Validated Analytical Range for Nitroso-DEAP

A validated spectrophotometric method for cobalt in seawater uses nitroso-DEAP with extraction of the cobalt complex into 1,2-dichloroethane, achieving an applicable analytical range of 0–0.24 μg without requiring preliminary concentration steps [1][2]. The nitroso-DEAP method provides direct quantification of cobalt at environmentally relevant levels in a complex seawater matrix, leveraging the reagent's high sensitivity (0.06 μg/mL detection limit) established in the broader 1972 screen [3]. While nitroso-DMAP has also been applied to cobalt determination, the diethylamino analog's extraction behavior into chlorinated solvents is distinct due to its greater lipophilicity, making it the preferred reagent when organic-phase extraction is integral to the analytical workflow.

Seawater analysis Cobalt determination Solvent extraction

Verified Application Scenarios for 5-(Diethylamino)-2-nitrosophenol Based on Quantitative Evidence


Trace Cobalt and Iron Co-Determination in Environmental and Industrial Waters

When the analytical objective is simultaneous or sequential detection of ultra-trace cobalt and iron with maximal sensitivity from a single reagent, nitroso-DEAP is the preferred nitrosophenol reagent. It achieved the lowest detection limit (0.06 μg/mL) among 16 nitroso compounds for both metals [1], and its Co–complex can be selectively extracted into 1,2-dichloroethane for seawater analysis over a validated range of 0–0.24 μg [2]. The diethylamino group provides sufficient lipophilicity for organic-phase extraction, a practical advantage over the dimethyl analog (nitroso-DMAP) which is optimized for aqueous-only iron determination [3].

Synthesis of Near-Infrared Benzophenoxazinone Fluorophores (ADPO and Nile Red Derivatives)

Nitroso-DEAP is the chemically essential precursor for constructing the benzophenoxazinone core of Nile Red (via condensation with 1,6-dihydroxynaphthalene) [4] and the NIR fluorophore ADPO (via Na₂S₂O₄ reduction, λₑₘ = 700 nm, Stokes shift 110 nm, 20% isolated yield) [5]. Procurement of the dimethyl analog will not yield these specific fluorophores; instead, it forms structurally distinct Nile Blue-type oxazine products [6]. This scenario applies to laboratories synthesizing fluorescent probes for live-cell imaging, where the diethylamino-bearing product's NIR emission and mitochondrial targeting have been demonstrated in HeLa cells [5].

Palladium(II) Determination in Strongly Acidic Process or Metallurgical Solutions

For palladium quantification in matrices requiring high-acid tolerance (~2.5 M H₂SO₄), nitroso-DEAP provides a validated extraction-spectrophotometric method with a molar absorptivity of 4.38 × 10⁴ L mol⁻¹ cm⁻¹ at 486 nm (CHCl₃ extract) [7]. The method includes documented interference thresholds for Ir(IV), W(VI), Au(III), and iodide, enabling informed method adaptation [7]. This capability is not shared by nitroso-DMAP, which lacks published validation under these strongly acidic palladium extraction conditions.

Functional Fluorescent Dye Development Requiring Carboxylic Acid Conjugation Handles

The nitroso-DEAP-derived Nile Red scaffold can be alkylated at the 2-hydroxy position with 6-bromohexanoic acid derivatives, enabling subsequent cleavage to a carboxylic acid handle for bioconjugation to amines and amino acids [4]. This synthetic route, validated for producing functionalized benzophenoxazinones with preserved fluorescence properties, is specific to the diethylamino-bearing ring system and supports the development of labeled biomolecules for fluorescence-based assays [4].

Quote Request

Request a Quote for 5-(Diethylamino)-2-nitrosophenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.